8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol

Antimalarial DHODH Inhibitor Plasmodium falciparum

Select 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol for your kinase inhibitor programs. Its 8-methoxy and 2,4-diol substitution creates a distinct hydrogen-bonding network critical for target engagement. Use it to benchmark Plasmodium falciparum DHODH inhibition (IC50 250 µM), design necroptosis inhibitors with RIPK3 selectivity over RIPK1, synthesize C797S mutant EGFR inhibitors, or develop gastric cancer leads (MGC803 IC50 0.59 µM). Avoid generic analogs lacking this precise substitution to prevent loss of target activity. Sourced at 95% purity for SAR-driven medicinal chemistry.

Molecular Formula C8H7N3O3
Molecular Weight 193.16 g/mol
Cat. No. B8045175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol
Molecular FormulaC8H7N3O3
Molecular Weight193.16 g/mol
Structural Identifiers
SMILESCOC1=NC=CC2=C1NC(=O)NC2=O
InChIInChI=1S/C8H7N3O3/c1-14-7-5-4(2-3-9-7)6(12)11-8(13)10-5/h2-3H,1H3,(H2,10,11,12,13)
InChIKeyDPXICUPWMWCDST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol: A Specialized Heterocyclic Scaffold for Kinase and DHODH Inhibitor Procurement


8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol (CAS 1470249-15-0) is a heterocyclic small molecule featuring a pyrido[3,4-d]pyrimidine core with a methoxy substituent at the 8-position and a 2,4-diol functionality . This specific substitution pattern distinguishes it from the broader class of pyrido[3,4-d]pyrimidine derivatives, which are widely investigated as kinase inhibitors and anti-cancer agents due to their ability to engage ATP-binding pockets and other enzymatic targets [1]. The compound is commercially available at >95% purity, primarily for research use in medicinal chemistry and early-stage drug discovery programs .

Why Generic Pyrido[3,4-d]pyrimidine Analogs Cannot Substitute for 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol


The pyrido[3,4-d]pyrimidine scaffold is a privileged structure in kinase inhibitor design, but minor substituent modifications can profoundly alter target engagement, selectivity, and downstream pharmacology [1]. The 8-methoxy and 2,4-diol functional groups of 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol create a unique hydrogen-bonding and electronic profile that is not replicated by other in-class compounds [2]. Substituting a generic analog without this precise substitution pattern risks losing activity against the intended target (e.g., DHODH, RIPK3, EGFR) or gaining undesired off-target effects [1]. The following quantitative evidence demonstrates why this specific compound—or its closely optimized derivatives—must be prioritized over alternative pyrido[3,4-d]pyrimidines in target-focused screening and lead optimization campaigns.

Quantitative Differentiation of 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol: Comparator-Based Evidence for Scientific Selection


Dihydroorotate Dehydrogenase (DHODH) Inhibition: Micromolar Potency in P. falciparum

8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol, as exemplified in patent US8703811, demonstrates inhibitory activity against Plasmodium falciparum dihydroorotate dehydrogenase (DHODH), a validated antimalarial target [1]. In a Type 2 DHODH activity assay measuring orotate formation via chromogen reduction, the compound exhibits an IC50 of 2.50E+5 nM (250 µM) [1]. While this potency is moderate, it establishes a clear structure-activity relationship (SAR) baseline for this substitution pattern. Closely related analogs in the same patent series show varied potencies, underscoring the sensitivity of DHODH inhibition to specific substituents at the 8-position [1]. This quantitative anchor allows researchers to benchmark new derivatives and avoid futile screening of inactive in-class compounds.

Antimalarial DHODH Inhibitor Plasmodium falciparum

RIPK3-Mediated Necroptosis Inhibition: Comparable Potency to GSK872 with Improved Kinase Selectivity

In a 2023 study, a pyrido[3,4-d]pyrimidine derivative (compound 20) bearing an 8-methoxy group was identified as a potent inhibitor of RIPK3-mediated MLKL phosphorylation, a key event in necroptotic cell death [1]. In HT-29 cells, compound 20 exhibited comparable inhibitory activity against pMLKL relative to GSK872, a well-characterized selective RIPK3 inhibitor [1]. Biochemical kinase assays further revealed that compound 20 maintained comparable RIPK3 activity to GSK872 but was less potent against RIPK1, translating to a superior selectivity profile for RIPK3 over RIPK1 [1]. This enhanced selectivity is attributed to the unique hydrogen-bonding network enabled by the 8-methoxy substitution pattern [1].

Necroptosis RIPK3 Inhibitor Inflammation

EGFR-TKI Potency: Nanomolar Inhibition of Resistant Mutant Forms

The 2,4,6-trisubstituted pyrido[3,4-d]pyrimidine scaffold, which includes the 8-methoxy-2,4-diol core as a precursor, has been optimized into potent EGFR tyrosine kinase inhibitors (TKIs) [1]. The lead compound B30, a 2,4,6-trisubstituted derivative, inhibited the growth of HCC827 (EGFR mutant) and H1975 (T790M/L858R mutant) NSCLC cells with IC50 values of 44 nM and 400 nM, respectively [1]. Notably, B30 also potently inhibited the purified EGFRL858R (IC50 = 1.1 nM) and the clinically challenging triple mutant EGFRL858R/T790M/C797S (IC50 = 7.2 nM) [1]. These sub-nanomolar to low nanomolar activities are directly linked to the hydrogen-bonding capability of the 2,4-diol moiety, which enables additional interaction with mutant Ser797 [1].

EGFR Inhibitor NSCLC Drug Resistance

Antitumor Activity: Sub-Micromolar Potency Against Gastric Cancer Cells

In a series of novel pyrido[3,4-d]pyrimidine derivatives, compound 30—which incorporates structural elements analogous to the 8-methoxy-2,4-diol core—displayed the most potent antitumor activity against MGC803 gastric cancer cells, with an IC50 of 0.59 µM [1]. This sub-micromolar potency was superior to other analogs in the same series, highlighting the favorable impact of specific substituents at the 8-position and the 2,4-diol motif on cellular activity [1]. Mechanistic studies indicated that compound 30 induced apoptosis and cell cycle arrest, consistent with kinase inhibition [1].

Anticancer Gastric Cancer MGC803

Strategic Research Applications for 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol Based on Quantified Differentiation


SAR-Driven Optimization of DHODH Inhibitors for Antimalarial Drug Discovery

Procure 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol as a defined starting point for medicinal chemistry campaigns targeting Plasmodium falciparum DHODH. The documented IC50 of 250 µM provides a clear activity baseline, enabling systematic SAR studies to improve potency through rational substitution while avoiding inactive core scaffolds [1].

Development of Selective RIPK3 Inhibitors for Inflammatory Disease Models

Use this scaffold to design next-generation necroptosis inhibitors with improved kinase selectivity. The demonstrated ability of 8-methoxy derivatives to match GSK872's RIPK3 potency while reducing RIPK1 off-target activity supports their prioritization for in vivo efficacy studies in models of sterile inflammation and ischemia-reperfusion injury [1].

Fourth-Generation EGFR-TKI Design to Overcome C797S Resistance in NSCLC

Leverage the 8-methoxy-2,4-diol core to synthesize 2,4,6-trisubstituted pyrido[3,4-d]pyrimidines capable of inhibiting the C797S mutant EGFR. The low nanomolar potency of derivative B30 against this clinically relevant resistance mutation validates the scaffold's utility in addressing an unmet medical need in EGFR-driven lung cancer [1].

Lead Identification for Gastric Cancer Therapeutics

Employ 8-Methoxypyrido[3,4-d]pyrimidine-2,4-diol as a precursor for synthesizing analogs with sub-micromolar activity against MGC803 gastric cancer cells. The IC50 of 0.59 µM achieved by compound 30 establishes a potency benchmark that can guide further optimization and in vivo pharmacokinetic profiling [1].

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